

# Y4 and Y2 Receptor Agonists in Appetite Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Y4R agonist-1 |           |
| Cat. No.:            | B12419244     | Get Quote |

A detailed examination of the anorexigenic effects of Y4 and Y2 receptor agonists, providing a comparative analysis of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

The neuropeptide Y (NPY) system plays a pivotal role in regulating energy homeostasis, with several receptor subtypes mediating diverse physiological functions. Among these, the Y2 and Y4 receptors have emerged as key targets for the development of anti-obesity therapeutics due to their involvement in the control of food intake. Both Y2 and Y4 receptor agonists have demonstrated anorexigenic effects, yet they operate through distinct signaling pathways and exhibit different pharmacological profiles. This guide provides a comprehensive comparison of Y4 and Y2 receptor agonists, summarizing experimental data, detailing methodologies, and visualizing the underlying biological processes.

### **Comparative Efficacy on Food Intake**

Activation of both Y4 and Y2 receptors generally leads to a reduction in food intake. However, the magnitude and duration of this effect can vary depending on the specific agonist, the dose administered, and the animal model used.

Y4 Receptor Agonists: The primary endogenous agonist for the Y4 receptor is Pancreatic Polypeptide (PP).[1][2] Peripherally administered PP and its analogs have been shown to suppress food intake and reduce body weight.[3][4][5] For instance, a novel Y4 receptor agonist, BVD-74D, significantly decreased cumulative food intake in mice at various time points post-administration.[6] In human studies, intravenous infusion of PP reduced appetite and



decreased energy intake at a buffet lunch by approximately 21.8% and resulted in a sustained 25.3% reduction in cumulative 24-hour energy intake.[4][7]

Y2 Receptor Agonists: The endogenous agonist Peptide YY (PYY) exists in two forms, PYY(1-36) and PYY(3-36), with PYY(3-36) being a selective Y2 receptor agonist.[8][9] Peripheral administration of PYY(3-36) has been shown to inhibit food intake in both rodents and humans for several hours.[8][9][10] In mice, PYY(3-36) dose-dependently inhibits food intake by approximately 20-45% over a 3- to 4-hour period.[10] In humans, intravenous infusions of PYY(3-36) resulted in a dose-dependent reduction in food intake, with a maximal inhibition of 35%.[11] Long-acting, selective Y2 receptor agonists have also been developed and have shown persistent reductions in food intake and body weight in animal models.[12][13] Interestingly, the anorectic effects of Y2 and Y4 receptor agonists may be additive, with combined administration resulting in a more potent and prolonged inhibition of food intake.[14]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from key studies on the effects of Y4 and Y2 receptor agonists on food intake.

Table 1: Effects of Y4 Receptor Agonists on Food Intake



| Agonist                            | Species | Dose                  | Route of<br>Administr<br>ation | %<br>Reductio<br>n in Food<br>Intake                           | Duration<br>of Effect         | Referenc<br>e |
|------------------------------------|---------|-----------------------|--------------------------------|----------------------------------------------------------------|-------------------------------|---------------|
| Pancreatic<br>Polypeptid<br>e (PP) | Human   | 10<br>pmol/kg/mi<br>n | Intravenou<br>s                | 21.8% (at<br>buffet<br>lunch),<br>25.3%<br>(cumulative<br>24h) | Sustained<br>over 24<br>hours | [4][7]        |
| Pancreatic<br>Polypeptid<br>e (PP) | Human   | 5<br>pmol/kg/mi<br>n  | Intravenou<br>s                | 11%                                                            | Not<br>specified              | [5]           |
| BVD-74D                            | Mouse   | 1 mg/kg               | Intraperiton<br>eal            | Significant decrease                                           | Up to 1<br>hour               | [6]           |
| BVD-74D                            | Mouse   | 10 mg/kg              | Intraperiton<br>eal            | Significant<br>decrease                                        | Up to 24<br>hours             | [6]           |

Table 2: Effects of Y2 Receptor Agonists on Food Intake



| Agonist                     | Species        | Dose                   | Route of<br>Administr<br>ation | %<br>Reductio<br>n in Food<br>Intake                           | Duration<br>of Effect | Referenc<br>e |
|-----------------------------|----------------|------------------------|--------------------------------|----------------------------------------------------------------|-----------------------|---------------|
| PYY(3-36)                   | Human          | 0.8<br>pmol/kg/mi<br>n | Intravenou<br>s                | 35%<br>(maximal<br>inhibition)                                 | Not<br>specified      | [11]          |
| PYY(3-36)                   | Human          | 2 nmol/m²              | Intravenou<br>s                | ~30%                                                           | Over 12<br>hours      | [15]          |
| PYY(3-36)                   | Mouse          | 0.3, 3, 10 μ<br>g/100g | Intraperiton<br>eal            | 20-45%                                                         | 3-4 hours             | [10]          |
| PYY(3-36)<br>analogue       | Mouse<br>(DIO) | 3 or 30<br>nmol/kg     | Subcutane<br>ous (daily)       | Significant weight loss, transient suppressio n of food intake | 14 days               | [16]          |
| PEGylated<br>PYY(13-<br>36) | Mouse          | Not<br>specified       | Subcutane<br>ous               | Dose-<br>dependent<br>reduction                                | Up to 72<br>hours     | [12]          |
| PEGylated<br>PYY(25-<br>36) | Mouse<br>(DIO) | Not<br>specified       | Not<br>specified               | Dose-<br>dependent<br>reduction                                | Not<br>specified      | [13]          |

## **Signaling Pathways and Mechanisms of Action**

Y4 and Y2 receptors are both G-protein coupled receptors (GPCRs) that, upon activation, typically couple to the inhibitory G-protein  $\alpha$ -subunit (G $\alpha$ i), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] However, their downstream signaling pathways and the neuronal circuits they modulate to control appetite are distinct.



Y4 Receptor Signaling: Peripherally administered PP and other Y4R agonists are thought to act on Y4 receptors in the brain, particularly in key hypothalamic nuclei that regulate appetite.[18] Activation of Y4 receptors in the lateral hypothalamic area (LHA), a feeding center, has been shown to suppress or exigenic pathways by down-regulating or exin expression.[18] Concurrently, in the ventromedial hypothalamus (VMH), known as the satiety center, Y4 receptor activation can increase anorexigenic pathways by up-regulating brain-derived neurotrophic factor (BDNF).[18]



Click to download full resolution via product page

**Caption:** Y4R signaling pathway in appetite regulation.

Y2 Receptor Signaling: The anorexigenic effect of peripherally administered PYY(3-36) is primarily mediated by the Y2 receptor, which acts as a presynaptic inhibitory autoreceptor on NPY neurons in the arcuate nucleus (ARC) of the hypothalamus.[8][9] By binding to Y2 receptors, PYY(3-36) inhibits the release of the potent orexigenic neuropeptide NPY.[8] This, in turn, can lead to a reciprocal stimulation of pro-opiomelanocortin (POMC) neurons, which produce anorexigenic signals.[8] While hypothalamic Y2 receptor activation generally leads to decreased food intake, activation of Y2 receptors in the dorsal vagal complex (DVC) of the hindbrain has paradoxically been shown to increase food intake.[19]





Click to download full resolution via product page

**Caption:** Y2R signaling pathway in appetite regulation.

## **Experimental Protocols**

The evaluation of Y4R and Y2R agonist effects on food intake typically involves standardized protocols in animal models, most commonly rodents.

## General Protocol for Food Intake Measurement in Rodents:

- Animal Acclimatization: Mice or rats are individually housed and acclimatized to the
  experimental conditions for a period of several days to a week.[10][20] This includes
  handling and mock injections (e.g., with saline) to reduce stress-induced alterations in
  feeding behavior.[10]
- Fasting: Prior to the administration of the agonist, animals are typically fasted for a set period, often 16-18 hours, with free access to water.[10][20] This ensures a robust and measurable feeding response upon reintroduction of food.
- Agonist Administration: The Y4R or Y2R agonist is administered via a specific route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or through intravenous (i.v.) infusion.[4]
   [6][10][11] A control group receives a vehicle (e.g., saline) injection.



- Food Presentation and Measurement: A pre-weighed amount of standard chow is provided to the animals immediately after agonist administration.[20] Food intake is then measured at specific time intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.[6][20] More sophisticated automated systems can also be used to monitor feeding behavior continuously.[21][22][23]
- Data Analysis: The cumulative food intake at each time point is calculated and compared between the agonist-treated and control groups. Statistical analysis is performed to determine the significance of any observed differences.



Click to download full resolution via product page

**Caption:** General experimental workflow for food intake studies.



#### Conclusion

Both Y4 and Y2 receptor agonists effectively reduce food intake, positioning them as promising candidates for anti-obesity therapies. While they share the commonality of being part of the NPY system and signaling through Gαi-coupled receptors, their distinct downstream pathways —Y4R agonists modulating orexin and BDNF in the hypothalamus and Y2R agonists primarily inhibiting NPY release in the arcuate nucleus—offer different avenues for therapeutic intervention. The potential for synergistic effects when these agonists are co-administered further highlights the intricate and multifaceted nature of appetite regulation. Future research focusing on the development of long-acting, selective agonists and exploring combination therapies will be crucial in translating these preclinical findings into effective treatments for obesity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pancreatic Polypeptide | Pancreapedia [pancreapedia.org]
- 2. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of pancreatic polypeptide in regulation of food intake PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic polypeptide reduces appetite and food intake in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose pancreatic polypeptide inhibits food intake in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory effects of Y4 receptor agonist (BVD-74D) on food intake PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cambridge.org [cambridge.org]
- 9. Peptide YY, appetite and food intake PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 10. academic.oup.com [academic.oup.com]
- 11. Effect of peptide YY3-36 on food intake in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel long-acting selective neuropeptide Y2 receptor polyethylene glycol-conjugated peptide agonist reduces food intake and body weight and improves glucose metabolism in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel selective neuropeptide Y2 receptor PEGylated peptide agonists reduce food intake and body weight in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuropeptide Y (NPY) Y2 receptor-selective agonist inhibits food intake and promotes fat metabolism in mice: combined anorectic effects of Y2 and Y4 receptor-selective agonists -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Characterization of combined linagliptin and Y2R agonist treatment in diet-induced obese mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuropeptide Y and melanocortin receptors in fish: regulators of energy homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Y4 receptors and pancreatic polypeptide regulate food intake via hypothalamic orexin and brain-derived neurotropic factor dependent pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NPY2 receptor activation in the dorsal vagal complex increases food intake and attenuates CCK-induced satiation in male rats PMC [pmc.ncbi.nlm.nih.gov]
- 20. Food intake behavior protocol [protocols.io]
- 21. m.youtube.com [m.youtube.com]
- 22. 67.20.83.195 [67.20.83.195]
- 23. An open-source device for measuring food intake and operant behavior in rodent home-cages PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Y4 and Y2 Receptor Agonists in Appetite Regulation: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419244#comparing-y4r-and-y2r-agonist-effects-on-food-intake]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com